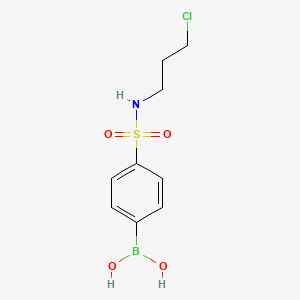

N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Description

BenchChem offers high-quality N-(3-Chloropropyl) 4-boronobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chloropropyl) 4-boronobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(3-chloropropylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRSAAZITPFUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657417 | |

| Record name | {4-[(3-Chloropropyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-48-4 | |

| Record name | {4-[(3-Chloropropyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide"

An In-Depth Technical Guide to the Synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, underlying principles, and practical considerations for preparing N-(3-Chloropropyl) 4-boronobenzenesulfonamide. This bifunctional molecule, incorporating both a reactive chloropropyl group and a versatile boronic acid moiety, serves as a valuable building block in medicinal chemistry and drug development. The document details a robust synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and outlines essential characterization and safety procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this compound for further functionalization and discovery.

Introduction and Strategic Importance

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a synthetic organic compound of significant interest due to its hybrid structure. It combines the well-established pharmacological relevance of the sulfonamide group with the unique chemical reactivity of boronic acid. Boron-containing compounds, once perceived with skepticism regarding toxicity, have gained prominence in medicinal chemistry, exemplified by the success of drugs like bortezomib.[1] The boronic acid group is a stable, generally non-toxic functional group that can be easily synthesized and used in a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]

Furthermore, sulfonamide boronic acids have emerged as a potent class of enzyme inhibitors, particularly against β-lactamases, which are responsible for bacterial resistance to penicillin and cephalosporin antibiotics.[2][3] The synthesis of analogues like N-(3-Chloropropyl) 4-boronobenzenesulfonamide provides a scaffold that can be further elaborated. The terminal chloroalkyl chain offers a reactive handle for subsequent nucleophilic substitution, allowing for the attachment of diverse chemical fragments to explore structure-activity relationships (SAR) in drug discovery programs.

This guide focuses on the most direct and reliable synthetic approach: the N-alkylation of 4-boronobenzenesulfonamide.

Synthetic Strategy and Mechanistic Rationale

The primary synthetic challenge is the selective formation of the C-N bond between the sulfonamide nitrogen and the propyl chain. The most logical and efficient disconnection is at this bond, pointing to an N-alkylation of a sulfonamide precursor with a suitable 3-carbon electrophile.

Reaction Pathway Overview

The synthesis is achieved via a single-step nucleophilic substitution reaction. The key components are:

-

Nucleophile: The deprotonated form of 4-boronobenzenesulfonamide.

-

Electrophile: A 1,3-dihalopropane, specifically 1-bromo-3-chloropropane.

-

Base: To deprotonate the sulfonamide nitrogen, rendering it nucleophilic.

-

Solvent: A polar aprotic solvent to dissolve the reactants and facilitate the reaction.

Caption: Overall reaction scheme for the synthesis.

Causality Behind Experimental Choices

-

Choice of Alkylating Agent (1-Bromo-3-chloropropane): This reagent is selected for its differential reactivity. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. This allows for a selective S(_N)2 reaction at the brominated carbon, leaving the chloro group intact for subsequent downstream modifications.

-

Role of the Base (Potassium Carbonate): The sulfonamide proton (N-H) is weakly acidic. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the nitrogen, forming the corresponding anion. This anion is a much stronger nucleophile than the neutral sulfonamide, enabling it to efficiently attack the electrophilic carbon of the alkyl halide.[4][5] Cesium carbonate (Cs₂CO₃) can also be used and is often more effective due to its higher solubility and the "cesium effect," but K₂CO₃ is more cost-effective for larger scale reactions.

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this type of reaction. It readily dissolves the ionic intermediates and reactants while not participating in the reaction itself. Its high boiling point also allows the reaction to be heated to increase the rate of reaction without requiring a pressurized system. Acetonitrile (ACN) is another viable alternative.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Formula | Mol. Wt. | Amount (g) | Moles (mmol) | Equivalents |

| 4-Boronobenzenesulfonamide | C₆H₈BNO₄S | 201.01 | 2.01 | 10.0 | 1.0 |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 1.73 | 11.0 | 1.1 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 | 20.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 40 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~100 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-boronobenzenesulfonamide (2.01 g, 10.0 mmol).

-

Add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Add N,N-Dimethylformamide (40 mL) to the flask.

-

-

Addition of Alkylating Agent:

-

Stir the suspension at room temperature for 15 minutes.

-

Using a syringe, add 1-bromo-3-chloropropane (1.73 g, 11.0 mmol) dropwise to the stirring suspension. A slight excess ensures complete consumption of the starting sulfonamide.

-

-

Reaction Execution:

-

Heat the reaction mixture to 65 °C using a temperature-controlled heating mantle.

-

Allow the reaction to stir at this temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting sulfonamide spot indicates reaction completion.

-

-

Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

A gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective for separating the product from impurities.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-(3-Chloropropyl) 4-boronobenzenesulfonamide as a white solid or viscous oil. The expected molecular weight is 277.53 g/mol .[6]

-

Experimental Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 5. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to N-(3-Chloropropyl) 4-boronobenzenesulfonamide: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. This bifunctional molecule, featuring a boronic acid moiety and a reactive chloropropyl group, has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights to facilitate its effective utilization in the laboratory.

Introduction: A Molecule of Strategic Importance

N-(3-Chloropropyl) 4-boronobenzenesulfonamide (CAS No: 874219-48-4) is a synthetic organic compound that has garnered significant interest in medicinal chemistry.[1] Its structure is characterized by a phenylboronic acid functional group attached to a sulfonamide linker, which in turn is N-alkylated with a 3-chloropropyl chain. This unique combination of functionalities imparts a versatile reactivity profile, making it a strategic component in the synthesis of complex molecules, most notably as a linker precursor for Proteolysis Targeting Chimeras (PROTACs).

The boronic acid group offers a handle for various cross-coupling reactions and can also engage in reversible covalent interactions with biological targets.[2] The sulfonamide linkage provides structural rigidity and specific hydrogen bonding capabilities.[3] Crucially, the terminal chloropropyl group serves as a reactive electrophile for conjugation to other molecules.[4] The convergence of these features in a single, relatively compact molecule underscores its utility in the modular construction of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is essential for its handling, reaction optimization, and formulation.

| Property | Value | Source/Reference |

| CAS Number | 874219-48-4 | [1] |

| Molecular Formula | C9H13BClNO4S | [1] |

| Molecular Weight | 277.53 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | 243-245 °C | [5] |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF; limited solubility in water and nonpolar solvents (predicted) | General chemical principles |

| Stability | Store in a cool, dry place.[6] Sensitive to moisture due to the boronic acid moiety. Avoid strong oxidizing agents. | [6] and general chemical principles |

| Synonyms | 4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID | [1][6] |

Synthesis and Characterization

Proposed Synthetic Pathway

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection | Scilit [scilit.com]

- 6. benthamdirect.com [benthamdirect.com]

N-(3-Chloropropyl) 4-boronobenzenesulfonamide: A Versatile Linker for Targeted Protein Degradation and Bioconjugation

Abstract

This technical guide provides an in-depth analysis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, a bifunctional molecule of significant interest in contemporary drug discovery and chemical biology. We will explore its synthesis, physicochemical properties, and critically, its application as a versatile building block in the construction of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Furthermore, this guide will detail its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of complex biaryl structures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the strategic application of this compound.

Introduction: The Emergence of Bifunctional Molecules in Drug Discovery

The paradigm of drug discovery is continually evolving, with a marked shift from classical occupancy-driven pharmacology to event-driven modalities. Among the most disruptive of these new approaches is Targeted Protein Degradation (TPD), which utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3][4][5][6] This is often achieved through the use of heterobifunctional molecules, most notably PROTACs, which act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[6][7]

The rational design of effective PROTACs is a complex multiparameter optimization problem, with the linker component playing a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the final molecule. N-(3-Chloropropyl) 4-boronobenzenesulfonamide emerges as a highly valuable building block in this context, offering two distinct points of chemical reactivity: a nucleophilic substitution-ready chloropropyl group and a versatile boronic acid moiety amenable to palladium-catalyzed cross-coupling reactions. This dual functionality provides a strategic advantage in the modular synthesis of PROTACs and other complex molecular architectures.

This guide will provide a comprehensive overview of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, from its fundamental chemical properties to its advanced applications, empowering researchers to leverage its full potential in their drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is essential for its effective application.

| Property | Value | Source |

| CAS Number | 874219-48-4 | [1][2] |

| Molecular Formula | C₉H₁₃BClNO₄S | [1][2] |

| Molecular Weight | 277.53 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Melting Point | 243-245 °C | [2] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | Inferred from structure |

| Storage | Keep Cold | [2][8] |

Synonyms: 4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID[1][2][8]

Synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

The synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide can be achieved through a multi-step process. The following protocol is a representative method, adapted from synthetic strategies for analogous sulfonamide-phenylboronic acids.[9]

Synthetic Scheme

Caption: Synthetic pathway for N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3-Chloropropyl)-4-bromobenzenesulfonamide

-

To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add 3-chloropropan-1-amine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-(3-Chloropropyl)-4-bromobenzenesulfonamide.

Step 2: Synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

-

Dissolve N-(3-Chloropropyl)-4-bromobenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to yield N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Applications in Drug Discovery and Organic Synthesis

The unique bifunctional nature of N-(3-Chloropropyl) 4-boronobenzenesulfonamide makes it a valuable tool in several areas of drug discovery and organic synthesis.

A Key Building Block for PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. A typical PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is an ideal linker precursor. The chloropropyl group can be readily functionalized with an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand) via nucleophilic substitution. The boronic acid moiety can then be coupled to a POI ligand containing a suitable halide or triflate using the Suzuki-Miyaura reaction.

Caption: Modular synthesis of a PROTAC using the topic compound.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[10][11][12][13][14] It is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

N-(3-Chloropropyl) 4-boronobenzenesulfonamide can serve as the organoboron partner in Suzuki-Miyaura reactions, allowing for the introduction of the N-(3-Chloropropyl)sulfamoylphenyl moiety into a wide range of molecules. This is particularly useful for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a General Suzuki-Miyaura Coupling

-

In a reaction vessel, combine N-(3-Chloropropyl) 4-boronobenzenesulfonamide (1.0 eq), the desired aryl halide or triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Conclusion and Future Perspectives

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a valuable and versatile chemical entity with significant potential in modern drug discovery and organic synthesis. Its bifunctional nature allows for its strategic incorporation into complex molecules, most notably as a linker in the rapidly expanding field of targeted protein degradation. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this compound. As the quest for more selective and potent therapeutics continues, the demand for well-designed molecular building blocks like N-(3-Chloropropyl) 4-boronobenzenesulfonamide will undoubtedly grow, paving the way for the development of novel and impactful medicines.

References

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health. [Link]

-

4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID CAS 874219-48-4 wiki. Molbase. [Link]

-

4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID CAS#: 874219-48-4. ChemWhat. [Link]

-

Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Bardoxolone conjugation enables targeted protein degradation of BRD4. National Institutes of Health. [Link]

-

Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). YouTube. [Link]

-

Targeted protein degradation: advances in drug discovery and clinical practice. National Institutes of Health. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. National Institutes of Health. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bardoxolone conjugation enables targeted protein degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Chloropropyl) 4-boronobenzenesulfonamide: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of N-(3-Chloropropyl) 4-boronobenzenesulfonamide based on available chemical data and research on structurally related compounds. As of the time of writing, detailed experimental data, including specific spectroscopic analyses and biological activity assays for this particular molecule, are not extensively available in peer-reviewed literature. The synthesis protocols and potential applications described herein are therefore based on established methodologies for analogous compounds and should be adapted and validated experimentally.

Introduction

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a multifaceted organic compound that stands at the intersection of two classes of molecules with significant therapeutic potential: sulfonamides and boronic acids. The convergence of the sulfonamide pharmacophore, a cornerstone in the development of antimicrobial and diuretic drugs, with the versatile boronic acid moiety, known for its unique covalent interactions with biological targets, positions this molecule as a compound of considerable interest in medicinal chemistry and drug discovery.[1][2]

The boronic acid group, in particular, has seen a surge in interest following the clinical success of drugs like bortezomib, a proteasome inhibitor.[3] This functional group's ability to form reversible covalent bonds with serine, threonine, and other nucleophilic residues in enzyme active sites makes it a powerful tool for designing potent and selective inhibitors.[3][4] This guide will delve into the molecular architecture of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, propose a logical synthetic pathway, and explore its potential as a modulator of enzymatic activity, drawing parallels from closely related and well-characterized analogs.

Molecular Structure and Physicochemical Properties

The molecular structure of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, with the chemical formula C₉H₁₃BClNO₄S, integrates a phenylboronic acid core with a sulfonamide linker attached to a reactive 3-chloropropyl group.[5][6] This unique combination of functional groups dictates its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BClNO₄S | [5][6] |

| Molecular Weight | 277.53 g/mol | [6][7] |

| CAS Number | 874219-48-4 | [5][6] |

| Canonical SMILES | B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O | [5] |

| Predicted Melting Point | 243-245 °C | [8] |

| Predicted Boiling Point | 481.6 °C at 760 mmHg | [7] |

| Predicted Density | 1.42 g/cm³ | [8] |

The key structural features include:

-

A Phenylboronic Acid Moiety: This group is crucial for potential covalent interactions with diol-containing molecules or the active sites of enzymes.

-

A Sulfonamide Linker: This well-established pharmacophore contributes to the molecule's overall physicochemical properties and can engage in hydrogen bonding with biological targets.

-

A 3-Chloropropyl Chain: This alkyl halide provides a reactive handle for further chemical modification or potential covalent interaction with target proteins.

Caption: 2D representation of N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Experimental Protocol (Hypothetical)

This protocol is a general guideline and requires optimization.

Materials:

-

4-Boronobenzenesulfonyl chloride

-

3-Chloropropylamine hydrochloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 4-boronobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (2.2 eq).

-

Amine Addition: Slowly add a solution of 3-chloropropylamine hydrochloride (1.1 eq) in a minimal amount of solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups (e.g., S=O, N-H, B-O, C-Cl).

Potential Applications in Drug Discovery

The unique structural features of N-(3-Chloropropyl) 4-boronobenzenesulfonamide suggest several potential applications in drug discovery, primarily centered around its potential as an enzyme inhibitor.

Serine β-Lactamase Inhibition

Phenylboronic acids are a well-established class of inhibitors for serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[3][4] The boronic acid moiety can form a reversible covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of substrate hydrolysis. The sulfonamide portion of the molecule can form additional interactions within the active site, potentially enhancing binding affinity and selectivity. The 3-chloropropyl group could act as a warhead for irreversible inhibition or be modified to explore further interactions.

Caption: Proposed mechanism of serine β-lactamase inhibition.

Inhibition of Nucleoside Triphosphate Diphosphohydrolases (NTPDases)

Derivatives of sulfamoylbenzoic acid have demonstrated inhibitory activity against human NTPDases, enzymes involved in nucleotide metabolism and purinergic signaling.[2] These enzymes play roles in various pathological conditions, including thrombosis, inflammation, and cancer. The sulfonamide scaffold is a key feature for interacting with these enzymes, and the boronic acid and chloropropyl groups of the title compound could be explored to enhance potency and selectivity against specific NTPDase isoforms.

Antibacterial and Antibiofilm Activity

Halogenated phenylboronic acids have shown promising antibacterial and antibiofilm activity against various pathogens.[9][10] The mechanism is thought to involve the interaction of the boronic acid with the bacterial cell membrane. The presence of both a boronic acid and a halogen (chlorine) in N-(3-Chloropropyl) 4-boronobenzenesulfonamide makes it a candidate for investigation as a novel antibacterial agent.

Conclusion

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a molecule with a compelling structural design that suggests significant potential for applications in medicinal chemistry. Its hybrid nature, combining the established pharmacophore of a sulfonamide with the versatile reactivity of a boronic acid and a reactive alkyl halide, makes it a prime candidate for the development of novel enzyme inhibitors and antimicrobial agents. While specific experimental data for this compound remains to be published, the foundational knowledge of its constituent functional groups provides a strong rationale for its synthesis and biological evaluation. Future research should focus on the development of a robust synthetic protocol, full spectroscopic characterization, and screening against a panel of relevant biological targets to unlock the full therapeutic potential of this promising molecule.

References

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

-

4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID 874219-48-4 wiki. LookChem. [Link]

-

Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. [Link]

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH. [Link]

-

Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. PMC. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. [Link]

-

Benzene, (3-chloropropyl)-. NIST WebBook. [Link]

-

Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. echemi.com [echemi.com]

- 8. 4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID | 874219-48-4 [chemicalbook.com]

- 9. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

Technical Guide: Spectroscopic Characterization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

A Predictive and Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of published spectroscopic data for this specific compound, this document outlines a predictive approach based on established principles of spectroscopy and data from analogous structures. It details robust, field-proven methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide is intended to serve as a self-validating system for researchers, enabling them to confidently synthesize and characterize this and similar novel sulfonamide boronic acid derivatives.

Introduction: The Significance of Sulfonamide Boronic Acids

Sulfonamide boronic acids represent a promising class of compounds in drug discovery, notably as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin- and cephalosporin-based antibiotics.[1] The unique combination of the sulfonamide and boronic acid moieties allows for distinct structure-activity relationships compared to traditional carboxamide analogs.[1] N-(3-Chloropropyl) 4-boronobenzenesulfonamide (Figure 1) incorporates these key functional groups, making its thorough characterization essential for understanding its potential therapeutic applications.

Figure 1. Chemical structure of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. CAS Number: 874219-48-4, Molecular Formula: C9H13BClNO4S, Molecular Weight: 277.53 g/mol.

This guide will first propose a logical synthetic pathway for N-(3-Chloropropyl) 4-boronobenzenesulfonamide. Subsequently, it will delve into the predicted spectroscopic data across various techniques, explaining the rationale behind these predictions. Finally, detailed experimental protocols for acquiring this data are provided, ensuring scientific integrity and reproducibility.

Proposed Synthetic Pathway

A plausible and efficient synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide can be achieved through the sulfonylation of 3-chloropropan-1-amine with 4-boronobenzenesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.

Diagram 1. Proposed synthetic pathway for N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Predicted Spectroscopic Data and Interpretation

The following sections provide predicted spectroscopic data for N-(3-Chloropropyl) 4-boronobenzenesulfonamide. These predictions are based on the analysis of its structural components: a 1,4-disubstituted benzene ring, a sulfonamide linkage, a propyl chain with a terminal chlorine, and a boronic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation. The predicted chemical shifts for ¹H, ¹³C, and ¹¹B NMR are presented below.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | Doublet | 2H | Ar-H (ortho to -SO₂NH-) | The strong electron-withdrawing effect of the sulfonyl group deshields these protons. |

| ~7.8 - 8.0 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) | The boronic acid group also has an electron-withdrawing character, deshielding these protons. |

| ~5.0 - 6.0 | Triplet (broad) | 1H | -SO₂NH- | The sulfonamide proton is exchangeable and often appears as a broad signal. Its chemical shift can be solvent-dependent.[2] |

| ~3.6 | Triplet | 2H | -CH₂-Cl | The electronegative chlorine atom deshields the adjacent methylene protons. |

| ~3.1 | Quartet/Triplet | 2H | -NH-CH₂- | The methylene group adjacent to the nitrogen is deshielded by both the nitrogen and the sulfonyl group. |

| ~2.0 | Quintet | 2H | -CH₂-CH₂-CH₂- | This central methylene group of the propyl chain is the most shielded of the aliphatic protons. |

| ~4.0 - 6.0 | Broad Singlet | 2H | -B(OH)₂ | The protons of the boronic acid hydroxyl groups are acidic and exchangeable, typically appearing as a broad singlet. |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 - 145 | Ar-C (ipso to -SO₂NH-) | The sulfonyl group causes a significant downfield shift for the attached aromatic carbon. |

| ~135 | Ar-C (ortho to -SO₂NH-) | Electron-withdrawing effect of the sulfonyl group. |

| ~130 | Ar-C (ipso to -B(OH)₂) | The carbon attached to the boron atom is expected in this region. |

| ~126 | Ar-C (ortho to -B(OH)₂) | Electron-withdrawing effect of the boronic acid group. |

| ~45 | -CH₂-Cl | The chlorine atom deshields the attached carbon. |

| ~42 | -NH-CH₂- | The nitrogen and sulfonyl group cause a downfield shift. |

| ~32 | -CH₂-CH₂-CH₂- | The central carbon of the propyl chain is the most upfield of the aliphatic carbons. |

3.1.3. ¹¹B NMR Spectroscopy

¹¹B NMR is crucial for confirming the presence and chemical environment of the boron atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~25 - 30 | -B(OH)₂ | This chemical shift range is characteristic of trigonal planar boronic acids.[3][4] The signal is often broad due to quadrupolar relaxation.[5] |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

Predicted m/z values:

-

[M+H]⁺: 278.04 (for ³⁵Cl) and 280.04 (for ³⁷Cl) with an approximate 3:1 isotopic ratio.

-

[M-H]⁻: 276.03 (for ³⁵Cl) and 278.03 (for ³⁷Cl) with an approximate 3:1 isotopic ratio.

Predicted Fragmentation Pattern (Positive Ion Mode):

A key fragmentation pathway for sulfonamides involves the loss of SO₂ (64 Da).[6] Another common fragmentation is the cleavage of the S-N bond.[7][8]

Diagram 2. Predicted major fragmentation pathways in positive ion ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 3400 - 3200 (broad) | O-H stretch | Characteristic of the boronic acid hydroxyl groups.[9] |

| 3300 - 3200 | N-H stretch | Typical for a secondary sulfonamide.[10] |

| ~1350 - 1320 | SO₂ asymmetric stretch | A strong absorption band characteristic of sulfonamides.[2][10] |

| ~1180 - 1150 | SO₂ symmetric stretch | Another strong absorption band for sulfonamides.[2][10] |

| ~1350 | B-O stretch | Confirms the presence of the boronic acid group.[9] |

| ~920 | S-N stretch | Characteristic of the sulfonamide linkage.[10] |

| ~750 - 690 | C-Cl stretch | Indicative of the alkyl chloride. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

General Sample Preparation

-

Purity: Ensure the sample of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is of high purity (≥98%) to avoid interference from impurities.

-

Solvent Selection: Choose appropriate deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃) and HPLC-grade solvents for MS (e.g., acetonitrile, methanol).

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

-

-

¹¹B NMR Acquisition:

-

Tune the spectrometer to the ¹¹B frequency.

-

Use a boron-free probe if available to minimize background signals.

-

Acquire a one-dimensional ¹¹B spectrum.[11]

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak for ¹H and ¹³C, and to an external standard (e.g., BF₃·OEt₂) for ¹¹B.[11]

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Full Scan MS:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire full scan mass spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500).

-

-

Tandem MS (MS/MS):

-

Select the precursor ions corresponding to [M+H]⁺ and [M-H]⁻.

-

Perform collision-induced dissociation (CID) to generate fragment ions.

-

Acquire the MS/MS spectra to elucidate the fragmentation pathways.[12]

-

-

Data Analysis: Analyze the data to determine the accurate mass of the molecular ions and to identify the major fragment ions.

Infrared Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (KBr pellet): Mix a small amount of the compound with dry KBr powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).[10]

-

Acquire a background spectrum of the empty sample compartment or KBr pellet.

-

-

Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Diagram 3. General experimental workflow for the spectroscopic characterization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the spectroscopic characterization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. By combining predictive data with detailed experimental protocols, researchers and drug development professionals are equipped with the necessary tools to confidently synthesize, identify, and further investigate this and other novel sulfonamide boronic acids. The methodologies outlined herein ensure a high degree of scientific integrity and are designed to be self-validating, promoting reproducibility and accuracy in the laboratory.

References

-

Liu, A., et al. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 22(4), 735-43. Available at: [Link]

-

Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

-

Chang, C. J., & Lunsford, W. B. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(8), 1245-8. Available at: [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available at: [Link]

-

Gao, J., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 82(18), 9474-9481. Available at: [Link]

-

ACS Publications. (n.d.). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Available at: [Link]

-

Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 59(11), 709-716. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

-

Banci, L., et al. (1991). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 43(1), 1-10. Available at: [Link]

-

Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. Available at: [Link]

-

Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1953). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 75(8), 1881–1883. Available at: [Link]

-

De Paule, M. A., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. Available at: [Link]

-

ResearchGate. (n.d.). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Available at: [Link]

-

Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(12), 4439-4448. Available at: [Link]

-

Ilic, A. N., et al. (2019). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 123(42), 9091-9102. Available at: [Link]

-

ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... Available at: [Link]

-

ResearchGate. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available at: [Link]

-

Semantic Scholar. (n.d.). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Available at: [Link]

-

National Center for Biotechnology Information. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2631-2636. Available at: [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. Available at: [Link]

-

MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 58(15), 6093-106. Available at: [Link]

-

DergiPark. (n.d.). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route (a), 1 H NMR spectra (b), 11 B NMR spectra (c), and... Available at: [Link]

-

DOI. (n.d.). 11B{1H} D-HMQC and 11B{1H dephased} NMR of spent dehydrated BNNT. Available at: [Link]

-

Veeprho. (n.d.). N-(3-chloropropyl)-N-methylnitrous amide. Available at: [Link]

-

NIST WebBook. (n.d.). Benzene, (3-chloropropyl)-. Available at: [Link]

-

SpectraBase. (n.d.). 4-chloro-N-(3-chloropropyl)benzamide. Available at: [Link]

-

Arctom Scientific. (n.d.). N-(3-Chloropropyl) 4-bromobenzenesulfonamide. Available at: [Link]

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Available at: [Link]

Sources

- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. znaturforsch.com [znaturforsch.com]

- 11. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-(3-Chloropropyl)-4-boronobenzenesulfonamide

This guide provides a detailed exploration of the potential mechanism of action of N-(3-Chloropropyl)-4-boronobenzenesulfonamide, a molecule combining the well-established inhibitory potential of a boronic acid with the structural features of a sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known principles of medicinal chemistry to propose a scientifically grounded hypothesis for the compound's biological activity, supported by illustrative experimental protocols for its validation.

Part 1: Foundational Insights and Postulated Mechanism

Introduction to N-(3-Chloropropyl)-4-boronobenzenesulfonamide: A Molecule of Interest

N-(3-Chloropropyl)-4-boronobenzenesulfonamide is a synthetic organic compound characterized by a phenylboronic acid moiety linked to a sulfonamide group, which in turn is substituted with a 3-chloropropyl chain. The presence of the boronic acid group is of significant interest in medicinal chemistry, as it is a key pharmacophore in several approved drugs known for their ability to reversibly inhibit serine proteases.[1][2][3] The sulfonamide linkage provides a distinct structural scaffold that has been successfully exploited in a variety of therapeutic agents, including antibacterials and enzyme inhibitors.[4][5][6]

The Boronic Acid Warhead: A Reversible Covalent Inhibitor

The central hypothesis for the mechanism of action of N-(3-Chloropropyl)-4-boronobenzenesulfonamide revolves around the electrophilic nature of the boron atom in the boronic acid group. This moiety is known to form a stable, yet reversible, covalent bond with the hydroxyl group of serine residues located in the active sites of various enzymes, particularly serine proteases.[4][7] This interaction mimics the tetrahedral transition state of substrate hydrolysis, effectively blocking the catalytic activity of the enzyme.[7][8] The reversibility of this bond is a desirable pharmacokinetic property, potentially reducing off-target effects and toxicity.[9]

The Sulfonamide Scaffold and the N-Alkyl Substituent: Modulators of Specificity and Potency

The sulfonamide portion of the molecule, along with the 3-chloropropyl group, is predicted to play a crucial role in determining the compound's binding affinity and selectivity for its target enzyme. The geometry and polarity of the sulfonamide can influence how the inhibitor orients itself within the enzyme's active site, potentially forming hydrogen bonds and other non-covalent interactions with surrounding amino acid residues.[4][5][6] The 3-chloropropyl chain offers a flexible linker that can explore hydrophobic pockets within the binding site, further enhancing potency. The chlorine atom may also participate in halogen bonding or other specific interactions.

Postulated Signaling Pathway: Inhibition of a Serine Protease

Based on the structural features of N-(3-Chloropropyl)-4-boronobenzenesulfonamide, a plausible mechanism of action is the inhibition of a serine protease, such as a bacterial β-lactamase or a human protease involved in a disease pathway. The following diagram illustrates this proposed inhibitory mechanism.

Caption: Hypothesized interaction of N-(3-Chloropropyl)-4-boronobenzenesulfonamide with a serine protease active site.

Part 2: Experimental Validation of the Hypothesized Mechanism

To investigate and validate the proposed mechanism of action, a series of in vitro experiments are essential. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's inhibitory activity.

Target Enzyme Selection and Rationale

Given the structural similarities of N-(3-Chloropropyl)-4-boronobenzenesulfonamide to known β-lactamase inhibitors, a suitable initial target for investigation would be a representative Class C β-lactamase, such as AmpC from Escherichia coli.[4][5][8] These enzymes are clinically relevant and well-characterized, providing a robust system for initial screening.

In Vitro Enzyme Inhibition Assay: A Step-by-Step Protocol

This protocol details the determination of the inhibitory constant (Ki) of N-(3-Chloropropyl)-4-boronobenzenesulfonamide against AmpC β-lactamase.

Materials:

-

Purified AmpC β-lactamase

-

N-(3-Chloropropyl)-4-boronobenzenesulfonamide

-

Nitrocefin (chromogenic substrate)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplates

-

Microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of N-(3-Chloropropyl)-4-boronobenzenesulfonamide in DMSO.

-

Prepare a series of dilutions of the inhibitor in assay buffer.

-

Prepare a stock solution of nitrocefin in DMSO and dilute to the working concentration in assay buffer.

-

Dilute the AmpC enzyme to the desired concentration in assay buffer.

-

-

Assay Procedure:

-

Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of the inhibitor dilutions to the appropriate wells.

-

Add 20 µL of the AmpC enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the nitrocefin solution to each well.

-

Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity (V0) for each inhibitor concentration.

-

Plot the initial velocity as a function of inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.

-

Illustrative Inhibition Data

The following table presents hypothetical data from an in vitro inhibition assay, demonstrating the expected outcome for a potent inhibitor.

| Inhibitor Concentration (nM) | Initial Velocity (mOD/min) | % Inhibition |

| 0 (Control) | 100 | 0 |

| 1 | 90 | 10 |

| 10 | 60 | 40 |

| 25 | 45 | 55 |

| 50 | 25 | 75 |

| 100 | 10 | 90 |

| 500 | 2 | 98 |

Hypothetical IC50: ~20 nM Hypothetical Ki: ~10 nM

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro enzyme inhibition assay.

Caption: A streamlined workflow for determining the inhibitory potency of the compound.

Part 3: Structural Elucidation and Further Investigations

X-ray Crystallography for Definitive Mechanistic Insight

To unequivocally confirm the binding mode of N-(3-Chloropropyl)-4-boronobenzenesulfonamide, co-crystallization of the compound with the target enzyme is paramount. The resulting crystal structure would provide atomic-level detail of the covalent interaction between the boronic acid and the active site serine, as well as the non-covalent interactions of the sulfonamide and chloropropyl moieties.[4][5][6] This structural information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.

Probing Reversibility: The Jump-Dilution Method

To experimentally verify the reversible nature of the inhibition, a jump-dilution experiment can be performed.

Protocol Outline:

-

Incubate a high concentration of the enzyme with a saturating concentration of the inhibitor to allow for complex formation.

-

Rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate.

-

Monitor the recovery of enzyme activity over time. A gradual increase in activity indicates the dissociation of the inhibitor from the enzyme, confirming reversible binding.

Conclusion

While specific biological data for N-(3-Chloropropyl)-4-boronobenzenesulfonamide is not yet publicly available, its chemical structure strongly suggests a mechanism of action centered on the reversible covalent inhibition of a serine-containing enzyme. The boronic acid "warhead" is the primary driver of this inhibition, while the sulfonamide scaffold and its substituents likely fine-tune the compound's potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis and elucidating the precise molecular interactions that govern its biological activity. Further investigation into this and similar molecules could pave the way for the development of novel therapeutics.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (URL: [Link])

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])

-

Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - NIH. (URL: [Link])

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (URL: [Link])

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. (URL: [Link])

-

Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. - Semantic Scholar. (URL: [Link])

-

Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Sulfonamidoboronic Acids as “Cross-Class” Inhibitors of an Expanded-Spectrum Class C Cephalosporinase, ADC-33, and a Class D - Semantic Scholar. (URL: [Link])

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

"literature review of 4-boronobenzenesulfonamide derivatives"

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of 4-Boronobenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive literature review of 4-boronobenzenesulfonamide derivatives, a class of compounds that marries the well-established therapeutic relevance of the sulfonamide group with the unique chemical reactivity of the boronic acid moiety. We delve into the synthetic methodologies, key chemical properties, and diverse biological activities of these derivatives. Particular emphasis is placed on their role as potent enzyme inhibitors, exploring their interactions with targets such as carbonic anhydrases and proteases. Through a detailed analysis of structure-activity relationships (SAR), this paper illuminates the chemical logic behind the design of potent and selective agents. We also provide field-proven experimental protocols and visual workflows to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: A Tale of Two Pharmacophores

In the landscape of drug discovery, both the sulfonamide (R-SO₂NHR') and the boronic acid [R-B(OH)₂] moieties have independently carved out significant niches. Sulfonamides represent a privileged scaffold, forming the basis of a vast array of drugs with antibacterial, diuretic, anti-inflammatory, and anticancer properties.[1][2] Their success stems from their ability to act as stable, non-hydrolyzable mimics of amide or carboxylate groups, engaging in crucial hydrogen bonding interactions with biological targets.[3]

On the other hand, boronic acids have emerged from a period of perceived toxicity to become indispensable tools in medicinal chemistry.[4][5] The approval of the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma treatment was a landmark event that catalyzed immense interest in boron-containing compounds.[6] The unique properties of the boronic acid group—its trigonal planar geometry, Lewis acidity, and ability to form reversible covalent bonds with diols—confer upon it a mode of action distinct from most organic functional groups.

The fusion of these two pharmacophores into the 4-boronobenzenesulfonamide scaffold creates a hybrid molecule with compelling therapeutic potential. The sulfonamide group provides a robust anchor for interacting with protein backbones and side chains, while the boronic acid moiety can act as a potent warhead, targeting catalytic residues (like serine or threonine) or binding to cis-diols present in cofactors or on cell surfaces.[7][8] This review synthesizes the current body of knowledge on these derivatives, exploring their synthesis, properties, and applications, with a focus on their utility in designing targeted enzyme inhibitors.

Synthetic Strategies for 4-Boronobenzenesulfonamide Derivatives

The construction of the 4-boronobenzenesulfonamide core and its subsequent derivatization rely on well-established organic chemistry reactions. The primary challenge lies in the orthogonal handling of the two key functional groups, ensuring that the conditions for forming the sulfonamide bond do not compromise the integrity of the boronic acid, and vice-versa.

Core Scaffold Synthesis

The most common approach involves the sulfonylation of an amine with a pre-functionalized sulfonyl chloride. The key starting material, 4-(dihydroxyboryl)benzene-1-sulfonyl chloride, can be prepared from 4-bromobenzenesulfonyl chloride via a palladium-catalyzed borylation reaction (e.g., Miyaura borylation) or through lithiation followed by quenching with a borate ester.

Alternatively, the sulfonamide bond can be formed first, followed by the introduction of the boronic acid. For example, reacting a primary amine with 4-bromobenzenesulfonyl chloride yields an N-substituted-4-bromobenzenesulfonamide, which can then be converted to the corresponding boronic acid derivative.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing diverse 4-boronobenzenesulfonamide derivatives. The choice of pathway often depends on the commercial availability of starting materials and the desired diversity in the 'R' group.

Caption: General synthetic pathways to 4-boronobenzenesulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of N-benzyl-4-(dihydroxyboryl)benzenesulfonamide

This protocol describes a representative synthesis following Pathway A, a robust method suitable for generating a library of derivatives from various amines.

Materials:

-

Benzylamine

-

4-Bromobenzenesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of N-benzyl-4-bromobenzenesulfonamide

-

Dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer, and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in DCM to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Step 2: Synthesis of N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

-

To an oven-dried flask, add N-benzyl-4-bromobenzenesulfonamide (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the mixture to 80-90 °C and stir for 12-18 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography to isolate the boronate ester.

Step 3: Hydrolysis to N-benzyl-4-(dihydroxyboryl)benzenesulfonamide

-

Dissolve the boronate ester from Step 2 in a mixture of tetrahydrofuran (THF) and 1M HCl.

-

Stir vigorously at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final 4-boronobenzenesulfonamide derivative.

Key Chemical Properties and Biological Interactions

The biological activity of 4-boronobenzenesulfonamide derivatives is intrinsically linked to their chemical properties, particularly the Lewis acidity of the boron center.

-

pKa and pH-Dependent Interactions: The boron atom in an arylboronic acid is a weak Lewis acid. Its pKa is a critical parameter, as the affinity for diols is significantly higher in the tetrahedral boronate form (sp³ hybridized) compared to the neutral trigonal planar form (sp² hybridized). The introduction of the electron-withdrawing sulfonamide group at the para-position substantially lowers the pKa of the boronic acid (from ~8.8 for phenylboronic acid to ~7.1-7.4).[9] This is a crucial feature, as it allows for significant formation of the active tetrahedral boronate anion at physiological pH (~7.4), enhancing binding to biological targets.[9]

-

Reversible Covalent Bonding: The defining interaction of boronic acids is their ability to form reversible covalent boronate esters with 1,2- or 1,3-cis-diols.[7] This mechanism is central to their function as inhibitors of serine proteases, where the boronic acid attacks the catalytic serine residue, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.

Caption: Boronic acid equilibrium and interaction with a serine residue.

Therapeutic Applications and Biological Activity

The dual-functionality of the 4-boronobenzenesulfonamide scaffold has enabled its exploration against a wide range of biological targets.

Carbonic Anhydrase Inhibitors

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial for maintaining pH balance.[10] CA inhibitors are used as diuretics and anti-glaucoma agents.[11] Several studies have investigated benzenesulfonamide derivatives, including those with boronic acid functionalities, as potent CA inhibitors.[12][13][14]

The sulfonamide moiety coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, while the rest of the molecule, including the boronic acid, can form additional interactions with active site residues, influencing potency and isoform selectivity.[14] For instance, derivatives of 4-sulfamoyl-benzenecarboxamides have shown low nanomolar affinity for CA II and CA IV, isozymes involved in aqueous humor secretion, making them promising topical anti-glaucoma agents.[12] While these are not boronic acids themselves, they highlight the utility of the substituted benzenesulfonamide scaffold. The addition of a boronic acid can further enhance binding or modulate physicochemical properties.

| Compound Class | Target Isoform(s) | Reported Potency (Kᵢ / IC₅₀) | Reference |

| Benzamide-4-sulfonamides | hCA I, II, VII, IX | Low nM to sub-nM range | |

| 4-Cyanamidobenzenesulfonamides | hCA I, II, VII, XIII | Low nM to µM range | [15][16] |

| Sulfonamide Boronic Acids | AmpC β-lactamase | Kᵢ values down to 25 nM | [8] |

| Coumarin Sulfonamides | hCA I, II, IX, XII | Kᵢ values in low nM range | [17] |

This table summarizes the inhibitory potential of various sulfonamide-based compounds against carbonic anhydrases and related enzymes, demonstrating the scaffold's versatility.

Protease Inhibitors

The ability of boronic acids to act as transition-state analogs for serine proteases makes this a highly fruitful area of research. The sulfonamide portion of the molecule can be elaborated to interact with the S1, S2, etc., binding pockets of the protease, conferring specificity.

-

Matrix Metalloproteinases (MMPs): Studies on MMP inhibitors have incorporated sulfonated moieties to achieve potent inhibition. For example, hydroxamate derivatives with arylsulfonyl groups at the P(1') position have shown Kᵢ values in the 3-5 nM range against MMP-1.[18][19] Replacing the hydroxamate with a boronic acid is a logical design strategy to create potent, reversible inhibitors.

-

HIV Protease: Non-peptidic inhibitors are highly sought after to overcome the poor bioavailability of early peptide-based drugs. Structure-based design has led to potent sulfonamide-containing 4-hydroxycoumarins and pyrones as HIV protease inhibitors, with the most active showing a Kᵢ of 0.5 nM.[3] A boronic acid analogue of the approved drug darunavir was found to be equipotent to the parent drug (10 pM inhibitor) and more stable to oxidation.[20] This highlights the potential of boron-sulfonamide hybrids in antiviral therapy.

Other Biological Targets

The versatility of the scaffold has led to its evaluation against other targets:

-

β-Lactamase Inhibitors: The merging of sulfonamide and boronic acid features has yielded potent inhibitors of AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics. These sulfonamide boronic acids were found to be up to 23 times more potent than their carboxamide analogs, with Kᵢ values as low as 25 nM.[8]

-

12-Lipoxygenase (12-LOX) Inhibitors: A 4-((benzyl)amino)benzenesulfonamide scaffold has been optimized to produce potent and selective inhibitors of 12-LOX, an enzyme implicated in diabetes, thrombosis, and cancer. Top compounds display nanomolar potency and favorable drug-like properties.[21]

-

TRPV4 Inhibitors: Analogues of the TRPV4 antagonist RN-9893, based on a benzenesulfonamide structure, have been developed for treating acute lung injury, with some compounds showing a 4.5-fold increase in potency.[22]

Structure-Activity Relationship (SAR) Insights

Across the various biological targets, several key SAR trends for 4-boronobenzenesulfonamide derivatives can be identified.

Caption: Key structure-activity relationship points for 4-boronobenzenesulfonamide derivatives.

-